2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol
Overview
Description
SCH 51344 is a pyrazoloquinoline derivative identified for its ability to inhibit Ras-induced malignant transformation. It is known for its role in blocking Ras/Rac-induced membrane ruffling and preventing anchorage-independent growth of oncogene-transformed fibroblasts .
Mechanism of Action
Target of Action
SCH 51344, also known as Ras/Rac Transformation Blocker, SCH 51344, primarily targets the Ras and Rac proteins . These proteins play a crucial role in cell signaling pathways that control cell proliferation and differentiation .
Mode of Action
SCH 51344 is a cell-permeable pyrazoloquinoline compound that acts as an effective blocker of Ras-induced malignant transformation . It inhibits the Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . The compound has been shown to have very little effect on the activities of proteins in the ERK pathway, suggesting that it inhibits Ras transformation by a novel mechanism .
Biochemical Pathways
SCH 51344 affects at least two signaling pathways: one regulating extracellular signal-regulated kinase (ERK) activation and the other controlling membrane ruffling formation . These two pathways appear to act synergistically to cause transformation .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
SCH 51344 inhibits Ras-induced malignant transformation and prevents anchorage-independent growth of oncogene-transformed fibroblasts . It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC . SCH 51344 was effective in inhibiting the anchorage-independent growth of Rat-2 fibroblast cells transformed by the three forms of oncogenic RAS and RAC V12 .
Action Environment
It is known that the compound is stable under freezing conditions and should be protected from light .
Biochemical Analysis
Biochemical Properties
SCH 51344 acts as an effective blocker of Ras-induced malignant transformation and inhibits Ras/Rac-dependent dissociation of EMS1 from the actin-myosin II complex and membrane ruffling . It is also a potent MTH1 inhibitor . MTH1 (MutT homolog-1; NUDT1) is an oxidized purine nucleoside triphosphatase, which is part of the Nudix hydrolase family .
Cellular Effects
SCH 51344 reverts several key aspects of Ras transformation, such as morphological changes, actin filament organization, and anchorage-independent growth . It also inhibits Val-12 Ras-induced maturation of Xenopus oocytes . Furthermore, SCH 51344 is a potent inhibitor of the anchorage-independent growth of human tumor lines known to contain multiple genetic alterations in addition to activated Ras genes .
Molecular Mechanism
SCH 51344 inhibits Ras transformation by a novel mechanism and acts at a point either downstream or parallel to extracellular signal-regulated kinase-dependent Ras signaling pathway . It specifically blocks membrane ruffling induced by activated forms of H-RAS, K-RAS, N-RAS, and RAC . Treatment of fibroblast cells with this compound had very little effect on RAS-mediated activation of ERK and JUN kinase activities .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH 51344 involves the formation of a pyrazoloquinoline core structure. The key steps include:
Formation of the pyrazole ring: This is typically achieved through the reaction of a hydrazine derivative with a β-ketoester.
Quinoline formation: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the quinoline ring.
Industrial Production Methods
Industrial production methods for SCH 51344 are not widely documented. the synthesis likely follows similar steps as the laboratory synthesis, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
SCH 51344 undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyrazoloquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoloquinoline derivatives, which can have different biological activities .
Scientific Research Applications
SCH 51344 has several scientific research applications:
Cancer Research: It is used to study the inhibition of Ras-induced malignant transformation and the prevention of anchorage-independent growth of cancer cells
Cell Biology: SCH 51344 is employed to investigate the Ras/Rac signaling pathways and their role in cell morphology and growth.
Drug Development: It serves as a lead compound for developing new anticancer agents targeting the Ras/Rac pathways.
Comparison with Similar Compounds
Similar Compounds
KRAS G12C inhibitors: These compounds target the KRAS G12C mutation specifically.
Rac inhibitors: Compounds like NSC23766 inhibit Rac1 by blocking its interaction with guanine nucleotide exchange factors.
Uniqueness
SCH 51344 is unique in its ability to inhibit Ras-induced malignant transformation without significantly affecting the ERK pathway. This selective inhibition makes it a valuable tool for studying Ras/Rac signaling and developing targeted anticancer therapies .
Properties
IUPAC Name |
2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-10-14-15(17-5-7-23-8-6-21)12-9-11(22-2)3-4-13(12)18-16(14)20-19-10/h3-4,9,21H,5-8H2,1-2H3,(H2,17,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWEGXZZAORIRQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C3C=C(C=CC3=NC2=NN1)OC)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433926 | |
Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171927-40-5 | |
Record name | 2-[2-[(6-Methoxy-3-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171927-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ras/Rac Transformation Blocker, SCH 51344 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10433926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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